molecular formula C5H7ClO3 B1194945 5-Chloro-4-oxopentanoic acid CAS No. 60254-71-9

5-Chloro-4-oxopentanoic acid

Cat. No. B1194945
CAS RN: 60254-71-9
M. Wt: 150.56 g/mol
InChI Key: NDODXPYZKSROJQ-UHFFFAOYSA-N
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Description

5-Chloro-4-oxopentanoic acid, also known as 5-Chlorolevulinic acid, is an organic compound with the molecular formula C5H7ClO3 . It has an average mass of 150.560 Da and a monoisotopic mass of 150.008377 Da .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-oxopentanoic acid consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

  • Precursor in Biosynthesis of Biologically Active Porphyrins : 5-Amino-4-oxopentanoic acid, a derivative of 5-Chloro-4-oxopentanoic acid, is used as a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme. These are crucial for photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Synthesis and Characterization : The compound has been synthesized through various methods, including esterification and bromination processes. Characterization and study of its properties are ongoing, contributing to the understanding of its potential applications (Yuan, 2006).

  • Role in Pyruvate Kinase Modification : 5-Chloro-4-oxopentanoic acid has been identified as a reactive group in the alkylation of rabbit muscle pyruvate kinase. This indicates its potential use in studying enzyme modifications and functions (Chalkley & Bloxham, 1976).

  • Electrosynthesis Research : Studies on the electroreduction of derivatives of 5-Chloro-4-oxopentanoic acid, such as methyl 5-nitro-4-oxopentanate, have been conducted. This research contributes to the understanding of electrosynthesis processes relevant in organic chemistry (Konarev et al., 2007).

  • Hydrolysis and Microwave Irradiation : The hydrolysis of chitosan to yield levulinic acid (4-oxopentanoic acid) and 5-hydroxymethylfurfural in water under microwave irradiation has been investigated, offering insight into novel synthetic routes and applications (Omari et al., 2012).

  • Pharmacological Properties : Some derivatives of 5-Chloro-4-oxopentanoic acid have been studied for their potential pharmacological properties, such as in the development of non-peptide cholecystokinin antagonists with potential therapeutic applications (Makovec et al., 1987).

  • Extraction Studies : Investigations have been conducted on the extraction of 4-oxopentanoic acid, highlighting the importance of this compound in chemical engineering and process optimization (Kumar et al., 2015).

  • Biofuels and Chemicals Production : Levulinic acid (4-oxopentanoic acid) is considered a "platform chemical" for the production of biofuels and chemicals, due to its functional groups that make it a versatile starting material (Malu et al., 2020).

properties

IUPAC Name

5-chloro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDODXPYZKSROJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209005
Record name 5-Chloro-4-oxopentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-oxopentanoic acid

CAS RN

60254-71-9
Record name 5-Chloro-4-oxopentanoic acid
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Record name 5-Chloro-4-oxopentanoic acid
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Record name 5-Chloro-4-oxopentanoic acid
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Record name 5-chloro-4-oxopentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
DP Bloxham, RA Chalkley - Biochemical Journal, 1976 - portlandpress.com
… [3,5-3Hlpentanoic acid 5-Chloro-4-oxopentanoic acid (160mg) … into 5-chloro-4oxopentanoic acid was found to be stable. … reaction properties with 5-chloro-4-oxopentanoic acid, but we …
Number of citations: 24 portlandpress.com
RA Chalkley, DP Bloxham - Biochemical Journal, 1976 - portlandpress.com
… modification by 5-chloro4-oxopentanoic acid occurs primarily at one region of pyruvate kinase. In the preceding paper (Bloxham & Chalkley, 1976), 5-chloro-4-oxopentanoic acid was …
Number of citations: 9 portlandpress.com
DP Bloxham, RA Chalkley, SJ Coghlin… - Biochemical …, 1978 - portlandpress.com
… The pKa value for 5-chloro-4oxopentanoic acid by titration was shown to be 4.70 ± 0.05. … Thus titration of cysteine with 5-chloro-4-oxopentanoic acid also has a pKa value of 8.9. This …
Number of citations: 20 portlandpress.com
AG CHAUDHRY, MG GORE, PM JORDAN - 1976 - portlandpress.com
… Preliminary experiments using alkylating agents structurally related to the substrate, such as 5-chloro-4-oxopentanoic acid and 5-iodo-4-oxopentanoic acid, were disappointing with …
Number of citations: 18 portlandpress.com
JG Beeley - ncbi.nlm.nih.gov
… kinase by 5-chloro-4-oxopentanoic acid. By DP Bloxham & RA Chalkley 293 Identification of cysteine as the reactive group in pyruvate kinase alkylated by 5-chloro-4oxopentanoic acid. …
Number of citations: 2 www.ncbi.nlm.nih.gov
DP Bloxham, RA Chalkley, G Cooper - Methods in Enzymology, 1981 - Elsevier
… For water-soluble chloromethyl ketone compounds such as 5chloro-4-oxopentanoic acid, 1 mmol of compound is dissolved in 1 ml of ~H20 (1 Ci) containing 20 mM HC1. For water-…
Number of citations: 4 www.sciencedirect.com
D Appleton, AB Duguid, SK Lee, YJ Ha, HJ Ha… - Journal of the Chemical …, 1998 - Citeseer
Syntheses are described of several analogues of 5-aminolaevulinic acid (ALA), which are potential inhibitors of ALA dehydratase (porphobilinogen synthase), an early enzyme of …
Number of citations: 41 citeseerx.ist.psu.edu
R Bouillon, H Van Baelen, P De Moor, AR Rees… - ncbi.nlm.nih.gov
… kinase by 5-chloro-4-oxopentanoic acid. By DP Bloxham & RA Chalkley Identification of cysteine as the reactive group in pyruvate kinase alkylated by 5-chloro-4oxopentanoic acid. …
Number of citations: 2 www.ncbi.nlm.nih.gov
A áBruce Duguid, FJ Leeper - Journal of the Chemical Society …, 1998 - pubs.rsc.org
Syntheses are described of several analogues of 5-aminolaevulinic acid (ALA), which are potential inhibitors of ALA dehydratase (porphobilinogen synthase), an early enzyme of …
Number of citations: 0 pubs.rsc.org
SR Kaschabek, B Kuhn, D Müller… - Journal of …, 2002 - Am Soc Microbiol
… (61) for 5-chloro-4-oxopentanoic acid methylester. H-NMR (CDCl 3 ) δ (parts per million) data are as follows: 4.11 [s, 2H, R(CO)CH 2 Cl], 3.65 (s, 3H, CH 3 OR), 2.87 [t, 2H, CH 2 Cl(CO)…
Number of citations: 34 journals.asm.org

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